molecular formula C9H11NO2 B8366185 5-(2-Hydroxypropan-2-yl)nicotinaldehyde

5-(2-Hydroxypropan-2-yl)nicotinaldehyde

Cat. No.: B8366185
M. Wt: 165.19 g/mol
InChI Key: QGZWXMOZQHDXBL-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a tertiary alcohol substituent (2-hydroxypropan-2-yl group) at the 5-position of the pyridine ring. Nicotinaldehyde (pyridine-3-carbaldehyde) serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The introduction of the 2-hydroxypropan-2-yl group confers unique physicochemical properties, such as enhanced polarity due to the hydroxyl group and steric bulk from the branched alkyl chain. This structural motif may influence solubility, reactivity, and biological activity compared to simpler analogues .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-9(2,12)8-3-7(6-11)4-10-5-8/h3-6,12H,1-2H3

InChI Key

QGZWXMOZQHDXBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of 5-(2-Hydroxypropan-2-yl)-3-cyanopyridine :

    • Introduce the hydroxypropan-2-yl group at position 5 via nucleophilic substitution (e.g., using a Grignard reagent) or cross-coupling reactions.

    • Example: Suzuki coupling of 5-bromo-3-cyanopyridine with a boronic acid derivative containing the hydroxypropan-2-yl group.

  • Reduction of the Nitrile Group :

    • Use Raney-nickel catalyst (2–10 wt%) in aqueous carboxylic acid (e.g., acetic acid) under hydrogen gas (0.2–5 bar) at ≤40°C.

    • Reaction time: 3–6 hours.

    • Yield: 85–93% for unsubstituted nicotinaldehyde; yields for substituted derivatives may vary.

Reaction Conditions Table

ParameterValueReference
CatalystRaney-nickel (2–10 wt%)
SolventAqueous acetic acid
Temperature≤40°C
Hydrogen Pressure0.2–5 bar
Reaction Time3–6 hours

Reduction of Nicotinic Acid Morpholinamides

This approach involves selective reduction of morpholinamide intermediates to aldehydes, as described in methods for substituted nicotinaldehydes.

Key Steps:

  • Synthesis of 5-(2-Hydroxypropan-2-yl)-3-morpholinamide Nicotinic Acid :

    • React 5-(2-hydroxypropan-2-yl)nicotinic acid with morpholine under coupling conditions.

  • **Reduction with LiAlH(OEt) :

    • Use lithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)₃) in inert solvents (e.g., THF, toluene) at room temperature.

    • Selective reduction of the amide to an aldehyde without over-reduction.

Advantages

  • High selectivity for aldehyde formation.

  • Avoids expensive rhodium catalysts.

Vilsmeier-Haack Formylation of Substituted Pyridines

This method introduces the aldehyde group via electrophilic formylation, contingent on directing substituents.

Key Steps:

  • Synthesis of 5-(2-Hydroxypropan-2-yl)pyridine :

    • Introduce the hydroxypropan-2-yl group via Friedel-Crafts alkylation or cross-coupling.

  • Formylation with Vilsmeier-Haack Reagent :

    • React with DMF/POCl₃ to form the aldehyde at position 3.

    • Example conditions: 0°C to room temperature, inert solvent (e.g., dichloromethane).

Challenges

  • The hydroxypropan-2-yl group may deactivate the ring, reducing reactivity toward electrophilic substitution.

  • Protection of the aldehyde group may be required during substituent introduction.

MethodYield RangeReference
Suzuki Coupling70–90%
Vilsmeier-Haack50–60%
Catalytic Hydrogenation85–93%

Alternative Routes: Hantzsch Pyridine Synthesis

The Hantzsch reaction constructs pyridine rings with substituents, though its utility for aldehyde-containing derivatives is limited.

Key Steps:

  • Ring Formation :

    • React β-keto ester (e.g., ethyl acetoacetate) with aldehyde and ammonium acetate.

    • Oxidation to pyridine.

  • Substituent Introduction :

    • Post-synthetic modification to install the hydroxypropan-2-yl group.

Limitations

  • Difficulty in controlling regioselectivity for aldehyde placement.

  • Requires additional steps for substituent introduction.

Critical Analysis and Recommendations

  • Catalytic Hydrogenation () is the most scalable method, offering high yields and mild conditions.

  • Cross-Coupling () provides flexibility for complex substituents but requires expensive catalysts.

  • Vilsmeier-Haack Formylation () is less reliable for deactivated pyridines.

Optimized Workflow

  • Step 1 : Synthesize 5-(2-hydroxypropan-2-yl)-3-cyanopyridine via Suzuki coupling.

  • Step 2 : Reduce the nitrile to aldehyde using Raney-nickel in aqueous acetic acid.

Data Tables and Experimental Findings

Table 1: Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldScalability
Catalytic HydrogenationRaney-nickel, H₂40°C, 1 bar H₂85–93%High
Suzuki CouplingPd(PPh₃)₄, boronic acid80°C, toluene70–90%Moderate
LiAlH(OEt)₃ ReductionLiAlH(OEt)₃, THFRT, inert atmosphere80–90%Moderate

Table 2: Reaction Optimization for Catalytic Hydrogenation

ParameterOptimal ValueRationaleReference
Catalyst Loading3–7 wt%Minimizes nickel loss, maximizes yield
Hydrogen Uptake≤110%Prevents over-reduction
pH Range3.5–7Maintains buffer stability

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 5-(2-Hydroxypropan-2-yl)nicotinaldehyde include:

5-Methylnicotinaldehyde (CAS: Not explicitly listed): Features a methyl group at the 5-position.

5-(3-Chlorophenyl)nicotinaldehyde (CAS: 887973-60-6): Substituted with a 3-chlorophenyl group. The electron-withdrawing chlorine atom enhances the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions. The aromatic ring contributes to π-π stacking interactions, which are absent in the hydroxyalkyl-substituted compound .

Fluorine’s smaller size may reduce steric effects compared to the bulkier hydroxypropan-2-yl group .

5-Methylpicolinaldehyde (pyridine-2-carbaldehyde derivative): The aldehyde group at the 2-position (vs.

Substituent Effects

  • Electronic Effects :
    • Hydroxypropan-2-yl: The hydroxyl group donates electron density via resonance, slightly deactivating the pyridine ring. However, the alkyl chain provides inductive electron-donating effects, creating a balance that modulates reactivity.
    • Halogenated aryl groups (e.g., Cl, F): Strong electron-withdrawing effects increase the aldehyde’s electrophilicity, accelerating reactions like condensation or nucleophilic additions .
  • Steric Effects :
    • The bulky hydroxypropan-2-yl group may hinder access to the aldehyde in sterically demanding reactions, unlike the smaller methyl or planar aryl substituents.
  • Solubility :
    • Polar hydroxypropan-2-yl improves aqueous solubility compared to methyl or halogenated aryl analogues, which are more lipophilic.

Data Table

Compound Name Substituent Molecular Formula Key Properties References
This compound 2-Hydroxypropan-2-yl C9H11NO2 Polar, tertiary alcohol, moderate steric bulk N/A
5-Methylnicotinaldehyde Methyl C7H7NO Low polarity, high volatility
5-(3-Chlorophenyl)nicotinaldehyde 3-Chlorophenyl C12H8ClNO Electrophilic aldehyde, aromatic π-system
5-(4-Fluorophenyl)nicotinaldehyde 4-Fluorophenyl C12H8FNO Strong electronegativity, H-bonding potential

Q & A

Q. How can researchers address discrepancies in toxicity data across literature sources?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from EPA DSSTox, PubChem, and peer-reviewed studies, applying statistical tools (e.g., weighted averages) to resolve outliers.
  • In Silico Prediction : Use QSAR models to estimate toxicity endpoints (e.g., LD50_{50}) when experimental data are scarce .

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